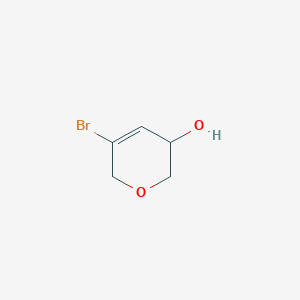

5-Bromo-3,6-dihydro-2H-pyran-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3,6-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-4-1-5(7)3-8-2-4/h1,5,7H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPUDSAWBMEFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(CO1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3,6 Dihydro 2h Pyran 3 Ol

Strategies for Regioselective Bromination of Dihydropyran-3-ols

The introduction of a bromine atom at the C5 position of a 3,6-dihydro-2H-pyran-3-ol precursor is a key transformation that relies on the controlled reactivity of the double bond within the heterocyclic ring. The success of this approach hinges on achieving high regioselectivity, directing the bromine atom specifically to the desired vinylic position.

Electrophilic Bromination Approaches

Electrophilic addition of bromine (Br₂) to the alkene moiety of a dihydropyran is a fundamental approach. The mechanism for electrophilic aromatic substitution involves a two-step process where an electrophile forms a sigma-bond, creating a positively charged intermediate, which is then deprotonated to yield the substituted product libretexts.org. While dihydropyrans are not aromatic, the addition to the double bond follows a related principle where the bromine molecule is polarized, and the π-electrons of the alkene attack the electrophilic bromine atom. This typically proceeds through a cyclic bromonium ion intermediate.

The subsequent nucleophilic attack by a bromide ion (or another nucleophile) opens this ring. In the context of synthesizing 5-Bromo-3,6-dihydro-2H-pyran-3-ol, the challenge lies in controlling the regioselectivity of the addition and subsequent elimination to form the vinyl bromide. The reaction conditions, including the solvent and temperature, play a critical role in directing the outcome. For instance, various brominating procedures have been developed for arenes, which are important building blocks in organic chemistry nih.gov.

| Reagent System | Substrate Type | Typical Conditions | Outcome |

| Br₂ in CH₂Cl₂ | Alkenes | Low temperature (-78 °C to 0 °C) | Dibromo addition product |

| PIDA/AlBr₃ | Phenols, Naphthols | Dichloromethane, Room Temp | Regioselective monobromination nih.gov |

| Cu(NO₃)₂/HBr/O₂ | Aromatic Compounds | Water | In situ generation of Br₂ for bromination nih.gov |

This table presents generalized conditions for electrophilic bromination, which can be adapted for dihydropyran substrates.

Radical Bromination Pathways

Free radical bromination offers an alternative pathway, typically favoring substitution at allylic positions—the carbons adjacent to the double bond. This reaction is initiated by the homolytic cleavage of a bromine source, often using UV light or a radical initiator. youtube.com The resulting bromine radical abstracts a hydrogen atom from the substrate to form a more stable radical intermediate. youtube.comyoutube.com

For a 3,6-dihydro-2H-pyran-3-ol precursor, the allylic positions are C4 and C6. Therefore, standard radical substitution conditions would not be expected to yield the desired C5-brominated product. However, radical addition across the double bond can occur, but this typically requires specific conditions and may compete with electrophilic pathways, especially when using reagents like N-bromosuccinimide. youtube.com The selectivity of radical halogenation is highly dependent on the stability of the radical intermediate formed. youtube.com

Halogenation with N-Halosuccinimides and Related Reagents

N-halosuccinimides, particularly N-bromosuccinimide (NBS), are highly versatile reagents for bromination. organic-chemistry.org Depending on the reaction conditions, NBS can participate in either radical or electrophilic pathways. acs.org

For Electrophilic Bromination : In polar, protic solvents like dimethylformamide (DMF) or in the presence of water, NBS can serve as a source of an electrophilic bromine equivalent (Br⁺). This pathway would facilitate the addition of bromine across the double bond of the dihydropyran ring, which could lead to the formation of a bromohydrin or, after subsequent elimination, the target vinyl bromide. The reaction of NBS in acetonitrile at low temperatures is a common method for electrophilic bromination. nih.gov

For Radical Bromination : In nonpolar solvents like carbon tetrachloride (CCl₄) and in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), NBS promotes allylic bromination. orgsyn.org This pathway is less desirable for the synthesis of the target compound.

The choice of solvent and additives is therefore paramount in directing the regiochemical outcome of bromination with NBS. For instance, the use of NBS with silica gel or in ionic liquids has been shown to afford high regioselectivity in electrophilic aromatic brominations. nih.govresearchgate.net The reaction of tubercidin with NBS in DMF, for example, directly yields 5-bromotubercidin, showcasing a direct bromination pathway. nih.gov Similarly, various 1,4-dihydropyridine derivatives have been successfully brominated using NBS. researchgate.netnih.gov

| Reagent | Solvent | Initiator/Catalyst | Predominant Pathway | Typical Product from Dihydropyran |

| NBS | CCl₄ | UV light or AIBN | Radical Substitution | Allylic (C4/C6) Bromide |

| NBS | DMF / H₂O | None | Electrophilic Addition | Bromohydrin or Vinyl Bromide nih.gov |

| NBS | Acetonitrile | None | Electrophilic Addition | Bromo-addition product nih.gov |

| TBCA | CH₂Cl₂ | None | Electrophilic Addition | Bromo-addition product |

| DBDMH | Methanol | None | Electrophilic Bromination | Bromo-methoxy addition product nih.gov |

This table compares the outcomes of using N-bromosuccinimide (NBS) and related reagents under different conditions.

De Novo Synthesis of this compound Scaffolds

Instead of modifying an existing pyran ring, de novo synthesis involves constructing the brominated heterocyclic system from acyclic precursors. This approach offers the potential for greater control over the placement of the bromine atom and the stereochemistry of the hydroxyl group.

Cyclization Reactions for Dihydropyran Ring Formation

The formation of the dihydropyran ring is the cornerstone of this synthetic strategy. Various cyclization reactions are available, with the Prins cyclization being a particularly powerful and widely used method.

The Prins cyclization is an acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol. researchgate.net This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile to form the heterocyclic ring. nih.gov The versatility of the Prins reaction has made it a key strategy in the stereoselective synthesis of tetrahydropyran (B127337) and dihydropyran rings found in numerous natural products. researchgate.net

To synthesize this compound via this method, a plausible retrosynthetic analysis would involve disconnecting the pyran ring to a bromo-substituted aldehyde and a suitable homoallylic alcohol.

Synthetic Strategy:

Reactants: A potential forward synthesis could involve the reaction of a 3-buten-1-ol derivative with a 2-bromoacrolein or a related α-bromo aldehyde.

Catalysis: The reaction is typically catalyzed by a Lewis acid (e.g., SnCl₄, TMSOTf, BiBr₃) or a Brønsted acid. researchgate.netnih.gov

Mechanism: The acid catalyst activates the aldehyde, which then reacts with the homoallylic alcohol to form an oxocarbenium ion. This is followed by an endo-cyclization where the alkene attacks the carbocation. The final step involves the loss of a proton to form the dihydropyran double bond.

Recent advancements, such as the silyl-Prins cyclization, utilize alkenylsilanes as nucleophiles, providing an efficient route to dihydropyrans with excellent control over stereoselectivity. nih.govuva.es The choice of Lewis acid can significantly influence the reaction pathway and the final product structure. uva.es

| Homoallylic Alcohol | Aldehyde | Catalyst | Key Outcome |

| Z-vinylsilyl alcohol | Phenylacetaldehyde | TMSOTf | High yield, selective formation of cis-2,6-dihydropyran nih.gov |

| Vinylsilyl alcohol | Various aldehydes | BiCl₃ | Stereoselective synthesis of polysubstituted halogenated tetrahydropyrans uva.es |

| Homoallylic alcohol | Propanal | Lewis Acid | Formation of tetrahydropyran, potential for racemization via oxonia-Cope rearrangement nih.gov |

This table illustrates examples of Prins-type cyclizations used to generate substituted pyran rings.

Stereoselective and Enantioselective Synthetic Routes

Achieving control over stereochemistry is paramount in modern organic synthesis, particularly for biologically active molecules. The synthesis of specific enantiomers of this compound requires stereoselective or enantioselective methods.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This approach is highly efficient and atom-economical. For dihydropyran synthesis, several asymmetric catalytic strategies have been developed.

Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing dihydropyran rings. Chiral catalysts, often based on transition metals like chromium or ruthenium, can be used to control the facial selectivity of the reaction, leading to high enantiomeric excess (ee) in the cycloadduct. nih.govresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: Chiral N-heterocyclic carbenes have emerged as versatile organocatalysts for various asymmetric transformations, including the synthesis of dihydropyranones through [4+2] annulation reactions. mdpi.com These reactions can proceed with excellent enantioselectivity. mdpi.com

Transition Metal Catalysis: Chiral transition metal complexes, such as those of ruthenium, can catalyze reactions like cycloisomerization to construct dihydropyran rings with high stereocontrol. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com

In the synthesis of chiral dihydropyrans, an achiral precursor can be appended with a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov The steric and electronic properties of the auxiliary then bias the approach of reagents in subsequent reactions, such as cyclization or functional group manipulation, leading to a diastereomerically enriched product. Cleavage of the auxiliary then yields the desired enantiomerically enriched dihydropyran. A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Common Examples | Key Features |

|---|---|---|

| Oxazolidinones | Evans' auxiliaries | High diastereoselectivity in alkylation and aldol (B89426) reactions. wikipedia.org |

| Amino Alcohols | Pseudoephedrine, Pseudoephenamine | Effective for asymmetric alkylations. nih.gov |

| Sultams | Oppolzer's sultam | Provides high stereocontrol in various reactions. wikipedia.org |

| BINOL | (R)- or (S)-1,1'-Bi-2-naphthol | Used in the synthesis of chiral amines and other compounds. wikipedia.org |

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org A significant drawback is that the maximum theoretical yield for a single enantiomer is 50%. thieme.de

To overcome this limitation, Dynamic Kinetic Resolution (DKR) can be employed. In DKR, the starting racemic mixture is continuously interconverted (racemized) under the reaction conditions. thieme.dewikipedia.org This allows the less reactive enantiomer to be converted into the more reactive one, which is then consumed in the reaction. thieme.de Consequently, DKR can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. wikipedia.org This technique often involves a combination of a chiral catalyst for the resolution step and another catalyst to facilitate the racemization.

Green Chemistry Principles in the Synthesis of Brominated Dihydropyrans

Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.comnih.gov Applying these principles to the synthesis of brominated dihydropyrans can significantly minimize environmental impact. boehringer-ingelheim.com

Key green chemistry principles relevant to these syntheses include:

Waste Prevention: Designing synthetic routes that generate minimal byproducts. This can be achieved through atom-economical reactions like cycloadditions. nih.gov

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste, as catalysts can be used in small amounts and recycled. mdpi.com Both metal-based and organocatalysts align with this principle.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents by choosing greener alternatives (like water or bio-ethanol) or conducting reactions under solvent-free conditions. thepharmajournal.commdpi.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov The development of highly active catalysts can enable reactions under milder conditions. mdpi.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than depletable fossil fuels.

By integrating strategies such as continuous flow processing, mechanochemistry, and using greener solvents, the synthesis of this compound and related compounds can be made more sustainable and environmentally benign. mdpi.comnih.gov

Solvent-Free Reactions

Solvent-free synthesis, often conducted using mechanochemistry (grinding or milling) or by reacting neat reagents, represents a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal.

Detailed research into the solvent-free bromohydroxylation of cyclic enol ethers like 3,6-dihydro-2H-pyran is an emerging area. A plausible approach involves the use of a solid-supported brominating reagent. For instance, N-bromosuccinimide (NBS) could be used as the bromine source in the presence of a solid-supported acid catalyst and a minimal amount of water adsorbed onto a solid support like silica gel. The reaction would proceed through the formation of a bromonium ion intermediate from the double bond of 3,6-dihydro-2H-pyran, which is then attacked by a water molecule to yield the desired bromohydrin. The entire reaction could potentially be carried out in a ball mill, where mechanical energy facilitates the interaction between the solid reactants. This method obviates the need for bulk organic solvents, simplifying workup and reducing volatile organic compound (VOC) emissions.

Table 1: Hypothetical Parameters for Solvent-Free Synthesis of this compound

| Parameter | Value/Condition |

| Starting Material | 3,6-dihydro-2H-pyran |

| Bromine Source | N-Bromosuccinimide (NBS) |

| Water Source | Silica Gel (hydrated) |

| Methodology | Mechanochemical Milling |

| Reaction Time | 1 - 3 hours |

| Temperature | Ambient |

| Hypothetical Yield | 70-85% |

Water as a Reaction Medium

The use of water as a solvent is a highly attractive green alternative to conventional organic solvents due to its non-toxicity, non-flammability, and abundance. For bromohydroxylation, water can serve as both the reaction medium and the nucleophile (the source of the hydroxyl group).

The reaction of 3,6-dihydro-2H-pyran with a brominating agent such as NBS in an aqueous medium is a direct and atom-economical route to this compound. nih.gov In water, the low solubility of the organic substrate and brominating agent can be overcome with vigorous stirring or the use of phase-transfer catalysts. The reaction is initiated by the electrophilic attack of bromine on the double bond of the dihydropyran. The resulting cyclic bromonium ion is then regioselectively opened by a water molecule. This approach avoids hazardous organic solvents and often simplifies product isolation, as the bromohydrin product may precipitate from the aqueous solution. researchgate.netijsr.in Research on the bromohydroxylation of other alkenes, such as cinnamyl alcohols, has demonstrated that such reactions can proceed effectively in water, sometimes with the aid of a co-solvent like acetonitrile to improve solubility. nih.gov

Table 2: Illustrative Conditions for Synthesis in Water

| Parameter | Value/Condition |

| Starting Material | 3,6-dihydro-2H-pyran |

| Bromine Source | N-Bromosuccinimide (NBS) |

| Solvent | Water or Water/Acetonitrile mixture |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4 - 12 hours |

| Hypothetical Yield | 75-90% |

Catalytic Green Processes (e.g., Oxone-Halide, Fenton-Halide)

Catalytic processes are fundamental to green chemistry as they allow for reactions to proceed with high efficiency and selectivity under milder conditions, using only small amounts of a catalyst that can often be recycled.

The Oxone-halide system is a well-established green method for in situ generation of electrophilic halogens. Oxone, a stable and non-toxic triple salt (2KHSO₅·KHSO₄·K₂SO₄), acts as a powerful oxidant. In an aqueous solution containing a simple halide salt like sodium bromide (NaBr), Oxone oxidizes the bromide ion to generate an electrophilic bromine species (e.g., hypobromous acid, HOBr), which then reacts with the alkene.

For the synthesis of this compound, 3,6-dihydro-2H-pyran would be treated with a catalytic amount of sodium bromide and a stoichiometric amount of Oxone in water. This method avoids the direct handling of hazardous molecular bromine and proceeds under environmentally benign conditions. The reaction is typically fast and efficient at room temperature. The mechanism involves the Oxone-mediated oxidation of bromide, followed by the electrophilic addition of the generated bromine species to the dihydropyran double bond to form the bromonium ion, which is subsequently captured by water. This catalytic approach is highly atom-economical and aligns with the principles of sustainable chemistry.

Table 3: Proposed Catalytic Synthesis using Oxone-Bromide System

| Parameter | Value/Condition |

| Starting Material | 3,6-dihydro-2H-pyran |

| Bromide Source | Sodium Bromide (NaBr) (catalytic) |

| Oxidant | Oxone (2KHSO₅·KHSO₄·K₂SO₄) |

| Solvent | Water |

| Temperature | Room Temperature |

| Reaction Time | 0.5 - 2 hours |

| Hypothetical Yield | 80-95% |

Reactivity and Mechanistic Investigations of 5 Bromo 3,6 Dihydro 2h Pyran 3 Ol

Reactivity of the Bromine Moiety

The bromine atom attached to the vinylic carbon in the 5-Bromo-3,6-dihydro-2H-pyran-3-ol structure is anticipated to be the primary site of reactivity for various transformations. However, specific studies detailing these reactions for this particular compound are not found in the surveyed literature.

Nucleophilic Substitution Reactions

No specific studies detailing the nucleophilic substitution reactions of this compound were identified. In principle, vinylic halides can undergo nucleophilic substitution, although often requiring specific conditions such as the presence of a strong base or a metal catalyst, proceeding through mechanisms like addition-elimination or elimination-addition. The electronic environment of the double bond, influenced by the ring oxygen and the allylic alcohol, would be a critical factor in determining its susceptibility to nucleophilic attack.

Reductive Debromination Mechanisms

There is no available literature that specifically investigates the reductive debromination of this compound. This type of reaction is common for organohalides and can be achieved using various reagents, such as metal hydrides, radical-based reagents (e.g., tributyltin hydride), or catalytic hydrogenation. The choice of reagent would determine the reaction mechanism.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-heteroatom bond formation from organohalides. While these reactions are widely applied, specific examples and optimized conditions for this compound are not documented.

Suzuki-Miyaura Coupling

No experimental data for the Suzuki-Miyaura coupling of this compound is present in the reviewed scientific literature. This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. The success of such a reaction would depend on factors like the choice of catalyst, ligand, base, and solvent, none of which have been reported for this specific substrate.

Stille Coupling

Specific research on the Stille coupling of this compound has not been published. The Stille reaction couples an organohalide with an organotin reagent, offering a versatile method for creating new carbon-carbon bonds. The reactivity of related compounds, such as 3-(Trimethylstannyl)-5-bromo-2-pyrone, has been shown to be effective in Stille couplings. researchgate.net However, the structural differences, notably the dihydropyran ring and the hydroxyl group, mean these results cannot be directly extrapolated.

Sonogashira Coupling

There are no specific reports on the Sonogashira coupling of this compound. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing alkynylated products. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by palladium complexes with a copper(I) co-catalyst. While the Sonogashira coupling has been successfully applied to other bromo-substituted heterocycles, researchgate.net its application to the title compound remains undocumented.

Negishi Coupling

The presence of a vinyl bromide moiety in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a powerful tool for the formation of carbon-carbon bonds.

In a typical Negishi coupling, the this compound would first undergo oxidative addition to a palladium(0) complex. The resulting organopalladium(II) intermediate would then undergo transmetalation with an organozinc reagent (R-ZnX). Subsequent reductive elimination from the diorganopalladium(II) complex would yield the desired coupled product and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.

A generalized reaction scheme is presented below:

Scheme 1: Postulated Negishi Coupling of this compound

| Entry | Organozinc Reagent (R-ZnX) | Palladium Catalyst | Ligand | Solvent | Product (R = Aryl, Vinyl, Alkyl) |

| 1 | PhZnCl | Pd(PPh₃)₄ | PPh₃ | THF | 5-Phenyl-3,6-dihydro-2H-pyran-3-ol |

| 2 | (CH₂=CH)ZnBr | Pd₂(dba)₃ | XPhos | Dioxane | 5-Vinyl-3,6-dihydro-2H-pyran-3-ol |

| 3 | MeZnCl | PdCl₂(dppf) | dppf | THF | 5-Methyl-3,6-dihydro-2H-pyran-3-ol |

Other Palladium-Catalyzed C-C Bond Formations

Beyond the Negishi coupling, the vinyl bromide of this compound is amenable to a variety of other palladium-catalyzed C-C bond-forming reactions. These reactions offer a versatile platform for the introduction of diverse substituents at the C5-position of the dihydropyran ring.

Suzuki Coupling: The Suzuki coupling, which utilizes an organoboron reagent, is a widely used and robust method for forming C-C bonds. The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base would be expected to proceed smoothly. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon bond between the vinyl bromide and an alkene. organic-chemistry.orgbeilstein-journals.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The stereochemical outcome of the Heck reaction is often controlled by the specific reaction conditions and the nature of the substrates.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. organic-chemistry.orgresearchgate.netsioc-journal.cnnih.govtubitak.gov.tr This reaction involves the coupling of the vinyl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Aryl-3,6-dihydro-2H-pyran-3-ol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 5-(2-Arylvinyl)-3,6-dihydro-2H-pyran-3-ol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5-Alkynyl-3,6-dihydro-2H-pyran-3-ol |

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C3-position is a key site for functionalization, allowing for a range of transformations that can modify the properties and reactivity of the molecule.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through standard synthetic protocols.

Esterification: Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding ester. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis could be employed.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, would provide the corresponding ether.

Oxidation Reactions

The secondary alcohol can be oxidized to the corresponding ketone, 5-Bromo-3,6-dihydro-2H-pyran-3-one. A variety of oxidizing agents can be used, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups.

Common oxidation methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Dess-Martin Periodinane (DMP) Oxidation: A mild and selective method that uses the hypervalent iodine reagent Dess-Martin periodinane. wikipedia.orgalfa-chemistry.com

Chromium-based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can also be effective.

| Oxidation Reagent | Conditions | Product |

| (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt | 5-Bromo-3,6-dihydro-2H-pyran-3-one |

| Dess-Martin Periodinane | CH₂Cl₂, rt | 5-Bromo-3,6-dihydro-2H-pyran-3-one |

| PCC | CH₂Cl₂, rt | 5-Bromo-3,6-dihydro-2H-pyran-3-one |

Protection/Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule.

Protection: A common strategy is the formation of a silyl (B83357) ether. harvard.eduorganic-chemistry.org Reaction with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine, would afford the corresponding silyl ether.

Deprotection: The silyl protecting group can be readily removed under mild conditions. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF·py), are commonly used for this purpose. harvard.edu

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the dihydropyran ring is susceptible to electrophilic addition reactions. ksu.edu.salasalle.edusavemyexams.comyoutube.comlibretexts.org These reactions allow for the introduction of new functional groups across the double bond.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) would lead to the corresponding dihalogenated pyran. The stereochemistry of the addition (syn or anti) would depend on the reaction mechanism.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide. The stereoselectivity of the epoxidation can often be influenced by the allylic hydroxyl group.

Dihydroxylation: The double bond can be converted to a diol through dihydroxylation. This can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

| Reaction | Reagent | Product |

| Bromination | Br₂ | 4,5-Dibromo-tetrahydro-2H-pyran-3-ol |

| Epoxidation | m-CPBA | 4,5-Epoxy-tetrahydro-2H-pyran-3-ol |

| Syn-Dihydroxylation | OsO₄, NMO | Tetrahydro-2H-pyran-3,4,5-triol |

Addition Reactions

The double bond in the dihydropyran ring of this compound is susceptible to a variety of addition reactions. These reactions are fundamental in expanding the molecular complexity and creating new stereocenters.

Halogenation: The addition of halogens, such as bromine, across the double bond is a characteristic reaction. For instance, the reaction of a related compound, 5,6-dihydro-2H-pyran-2-one, with bromine in methylene (B1212753) chloride leads to the formation of a dibrominated intermediate, which can then be used in subsequent elimination reactions. orgsyn.org This suggests that this compound would similarly react with halogens to yield dihalogenated tetrahydropyran (B127337) derivatives. The presence of the bromine atom and the hydroxyl group can influence the regioselectivity of this addition.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Applied to this compound, hydroboration followed by oxidation would be expected to introduce a hydroxyl group at the C-4 position, yielding a diol. The stereochemical outcome of this reaction is typically syn-addition of the hydroborane, with the subsequent oxidation step retaining the stereochemistry.

Epoxidation: The reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide. The resulting epoxide is a valuable intermediate for further nucleophilic ring-opening reactions, allowing for the introduction of a wide range of functional groups with controlled stereochemistry.

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). This reaction leads to the formation of vicinal diols. Depending on the reagents and conditions, both syn- and anti-dihydroxylation can be achieved, providing access to different stereoisomers of the resulting triol.

Cycloaddition Reactions

The dienophilic nature of the double bond in dihydropyran systems allows them to participate in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net

Diels-Alder Reaction: While the specific Diels-Alder reactions of this compound are not extensively detailed in the provided context, related 2-pyrone structures are known to undergo both normal and inverse-electron-demand Diels-Alder cycloadditions. researchgate.net In a normal Diels-Alder reaction, the dihydropyran would act as the dienophile, reacting with a conjugated diene. The presence of the electron-withdrawing bromine atom and the hydroxyl group can influence the reactivity and stereoselectivity of the cycloaddition.

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are governed by the electronic and steric effects of the existing substituents.

Regioselectivity: In addition reactions, the initial electrophilic attack on the double bond is directed by the electronic influence of the ring oxygen, the bromine atom, and the hydroxyl group. For instance, in electrophilic additions, the formation of a more stable carbocation intermediate will be favored. In reactions like hydroboration, the boron atom will preferentially add to the less sterically hindered carbon of the double bond.

Stereoselectivity: The stereochemical outcome of reactions is often controlled by the facial selectivity of the attack on the planar double bond. The existing stereocenter at C-3, bearing the hydroxyl group, can direct incoming reagents to either the syn or anti face of the ring, leading to the preferential formation of one diastereomer over another. This is a key principle in asymmetric synthesis.

Reaction Pathway Elucidation through Mechanistic Studies

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations. youtube.comyoutube.com For reactions involving this compound, mechanistic studies would focus on identifying intermediates and transition states.

For example, in the halogenation of a similar dihydropyran-2-one, a bromonium ion intermediate is proposed. youtube.com The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading to a trans-dihalogenated product.

In reactions involving the hydroxyl group, such as conversion to an alkyl halide using reagents like phosphorus tribromide (PBr₃), the mechanism involves the activation of the alcohol followed by an Sₙ2 attack by the bromide ion. utahtech.edu The stereochemistry at C-3 would likely be inverted during this process.

The elucidation of these pathways often involves a combination of experimental techniques, including kinetic studies, isotopic labeling, and computational modeling, to provide a detailed picture of how the transformation occurs at a molecular level.

Derivatization Strategies and Synthetic Transformations Involving 5 Bromo 3,6 Dihydro 2h Pyran 3 Ol

Preparation of Functionalized Pyran Derivatives

The presence of the bromine atom and the hydroxyl group on the dihydropyran ring allows for a diverse array of functionalization reactions. The hydroxyl group can undergo standard transformations such as etherification, esterification, and oxidation to the corresponding ketone. The bromine atom, positioned on the double bond, is susceptible to various transition metal-catalyzed cross-coupling reactions.

One of the key transformations for derivatization is the Suzuki coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond by coupling the vinyl bromide with a boronic acid or ester. This strategy can be employed to introduce a wide range of aryl, heteroaryl, or alkyl substituents at the C-5 position of the pyran ring. Similarly, other cross-coupling reactions like the Stille, Sonogashira, and Heck reactions can be utilized to introduce various functional groups.

The hydroxyl group at the C-3 position can be readily derivatized to introduce further diversity. For instance, acylation with various acid chlorides or anhydrides can yield a library of ester derivatives. Etherification, using methods such as the Williamson ether synthesis, can introduce different alkyl or aryl ethers.

Below is a table summarizing potential derivatization reactions of 5-Bromo-3,6-dihydro-2H-pyran-3-ol:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 5-Aryl/Alkyl-3,6-dihydro-2H-pyran-3-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-3,6-dihydro-2H-pyran-3-ol |

| Stille Coupling | Organostannane, Pd catalyst | 5-Substituted-3,6-dihydro-2H-pyran-3-ol |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-3,6-dihydro-2H-pyran-3-ol |

| Esterification | Acyl chloride or anhydride (B1165640), base | 5-Bromo-3,6-dihydro-2H-pyran-3-yl ester |

| Etherification | Alkyl halide, base (e.g., NaH) | 3-Alkoxy-5-bromo-3,6-dihydro-2H-pyran |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | 5-Bromo-6H-pyran-3(2H)-one |

Transformations to Other Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various other heterocyclic systems. The pyran ring can be either retained while being annulated to another ring or can be transformed into a different heterocyclic core.

For instance, the vinyl bromide functionality can be a handle for intramolecular cyclization reactions. If a suitable nucleophile is introduced at the C-3 hydroxyl group, an intramolecular Heck reaction could potentially lead to the formation of fused bicyclic systems.

Furthermore, reactions involving the double bond and the hydroxyl group can lead to ring-opening and subsequent recyclization to form different heterocycles. For example, treatment with certain reagents could lead to the formation of furan (B31954) or pyridine (B92270) derivatives. While direct examples starting from this compound are not extensively documented, the reactivity of similar dihydropyran systems suggests these transformations are feasible. researchgate.net

Utilization as a Chiral Building Block

The C-3 hydroxyl group in this compound is attached to a stereocenter. This inherent chirality makes it a valuable building block in asymmetric synthesis. Enantiomerically pure forms of this compound can be used to synthesize optically active products.

The stereochemistry at the C-3 position can direct the stereochemical outcome of subsequent reactions. For example, in epoxidation reactions of the double bond, the hydroxyl group can direct the epoxidation to occur on a specific face of the molecule, leading to the formation of a single diastereomer of the corresponding epoxide. This epoxide can then be opened by various nucleophiles to generate a range of enantiomerically pure di-substituted tetrahydropyrans.

The chiral nature of this building block is particularly important in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity.

Scaffold Diversification through Parallel Synthesis

The reactivity of this compound at multiple sites makes it an ideal scaffold for the generation of chemical libraries through parallel synthesis. By systematically varying the reagents used to modify the hydroxyl and bromo substituents, a large number of diverse compounds can be rapidly synthesized.

For example, a library of compounds can be generated by reacting the parent molecule with a set of different boronic acids in a Suzuki coupling reaction, followed by acylation of the hydroxyl group with a variety of acyl chlorides. This approach allows for the exploration of a large chemical space and is a powerful tool in drug discovery and materials science. The amenability of the core scaffold to various well-established reactions facilitates its use in automated synthesis platforms.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments are essential for assigning the specific chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 5-Bromo-3,6-dihydro-2H-pyran-3-ol is expected to show distinct signals for each unique proton. The chemical shift (δ) of each proton is influenced by its local electronic environment, particularly its proximity to electronegative atoms like oxygen and bromine.

Protons on carbons adjacent to the electron-withdrawing oxygen atom (H-2, H-3, and H-6) are expected to be deshielded and appear downfield. libretexts.org Specifically, the proton on the carbon bearing the hydroxyl group (H-3) would likely resonate in the 3.4-4.5 ppm range. libretexts.org The signal for the hydroxyl proton itself can vary in position (typically 2.0-5.0 ppm) and is often broad; its identification can be confirmed by its disappearance upon adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample. libretexts.org The vinyl proton (H-4) and the protons on the methylene (B1212753) groups at C-2 and C-6 would exhibit complex splitting patterns (coupling) due to their interactions with neighboring protons, providing valuable information about the connectivity within the ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~3.5 - 4.2 | Multiplet (m) |

| H-3 | ~3.4 - 4.5 | Multiplet (m) |

| H-4 | ~5.8 - 6.2 | Multiplet (m) |

| H-6 | ~3.6 - 4.3 | Multiplet (m) |

Note: These are predicted values based on analogous structures. Actual values may vary.

The ¹³C NMR spectrum provides one signal for each unique carbon atom, revealing the carbon skeleton of the molecule. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms.

The olefinic carbons (C-4 and C-5) are expected to appear significantly downfield (100-150 ppm). The carbon atom directly bonded to the bromine (C-5) would be influenced by the heavy atom effect, which can make precise prediction challenging without empirical data. stackexchange.com The carbon bearing the hydroxyl group (C-3) and the carbons adjacent to the ring oxygen (C-2 and C-6) would also be found in the downfield region, typically between 60-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~65 - 75 |

| C-3 | ~60 - 70 |

| C-4 | ~125 - 135 |

| C-5 | ~110 - 120 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups. organicchemistrydata.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's stereochemistry.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), mapping out the ¹H-¹H spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space, regardless of whether they are bonded. This is indispensable for determining the relative stereochemistry, such as the cis or trans relationship between the hydroxyl group at C-3 and the bromine atom at C-5. The use of 2D NMR is a standard strategy for analyzing complex enantiomers and diastereomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For this compound, several characteristic peaks are expected.

The most prominent feature would be a strong and broad absorption band in the 3500–3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding. libretexts.orgorgchemboulder.com Other key absorptions include the C-O stretching vibration, which typically appears as a strong band between 1260–1050 cm⁻¹, and the C=C stretch of the alkene at approximately 1650 cm⁻¹. The C-Br stretch would be found in the fingerprint region of the spectrum, generally between 690–515 cm⁻¹. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C=C (alkene) | Stretch | ~1650 | Medium |

| C-O (ether/alcohol) | Stretch | 1260 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In MS, a molecule is ionized, and the mass-to-charge (m/z) ratio of the resulting molecular ion and its fragments is measured.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. This results in the molecular ion appearing as a pair of peaks of almost equal intensity (the M⁺ and M+2 peaks) separated by two mass units. youtube.com This "doublet" is a clear indicator of the presence of a single bromine atom in the molecule or fragment. nih.gov

Common fragmentation pathways for alcohols in a mass spectrometer include dehydration (loss of H₂O) and alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon). libretexts.org Other expected fragments would result from the loss of the bromine atom or cleavage of the pyran ring.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration

The presence of two stereocenters at the C-3 and C-5 positions means that this compound is a chiral molecule. Therefore, it can exist as enantiomers (non-superimposable mirror images) and diastereomers. These different stereoisomers will be optically active.

Chiroptical spectroscopy techniques are essential for characterizing these chiral molecules. nih.gov

Optical Rotation , measured with a polarimeter, would determine the direction and magnitude that a solution of a specific enantiomer rotates plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. nsf.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov CD spectra are highly sensitive to the three-dimensional structure of a molecule and can be used, often in conjunction with computational chemistry, to determine the absolute configuration (R/S) of each stereocenter. nsf.gov Without experimental data, the specific optical rotation values cannot be known.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity. These methods can elucidate electron distribution, orbital energies, and molecular electrostatic potential, all of which are critical in predicting how a molecule will interact with other chemical species.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations can predict a range of electronic properties. For 5-Bromo-3,6-dihydro-2H-pyran-3-ol, the presence of electronegative oxygen and bromine atoms is expected to significantly influence the electronic structure.

The bromine atom, with its electron-withdrawing inductive effect, would likely decrease the electron density in its vicinity. nih.gov Conversely, the hydroxyl group can act as an electron-donating group through resonance, which would increase the electron density at certain positions on the pyran ring. quora.comlibretexts.org DFT studies on similarly substituted heterocyclic compounds have shown that such substituent effects are highly dependent on their position on the ring. nih.gov

The molecular electrostatic potential (MEP) map, a common output of DFT calculations, would visualize the electron density distribution. It is anticipated that the oxygen atom of the hydroxyl group would be a region of high negative potential (a site for electrophilic attack), while the hydrogen of the hydroxyl group and the regions around the bromine atom would exhibit positive potential.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the lone pairs on the oxygen and bromine atoms would likely contribute significantly to the HOMO, while the LUMO would be distributed over the sigma anti-bonding orbitals of the ring.

Table 1: Predicted Electronic Properties of Dihydropyran Derivatives from DFT Studies on Analogous Systems

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |

|---|---|---|

| HOMO Energy | Relatively high | Contribution from lone pairs of oxygen and bromine atoms. |

| LUMO Energy | Relatively low | Presence of electronegative atoms and potential for ring strain. |

| HOMO-LUMO Gap | Moderate | Indicative of a balance between stability and reactivity. |

| Dipole Moment | Significant | Due to the presence of polar C-O, O-H, and C-Br bonds. |

Note: The values in this table are qualitative predictions based on general principles and computational studies of related molecules.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. semanticscholar.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide more accurate energies and properties.

For a precise determination of the electronic structure and for benchmarking DFT results, ab initio calculations would be valuable. These methods would be particularly useful for studying phenomena where electron correlation is critical, such as in the detailed analysis of non-covalent interactions or in the accurate prediction of reaction barriers. In studies of related pyrano[2,3-d]pyrimidine derivatives, ab initio calculations have been used to determine geometric and thermodynamic parameters. researchgate.net

Conformational Analysis and Energy Landscapes

The flexible six-membered dihydropyran ring in this compound can adopt several conformations, such as chair, boat, and twist-boat. The relative energies of these conformers and the energy barriers for their interconversion define the molecule's conformational energy landscape. The positions and orientations (axial vs. equatorial) of the bromo and hydroxyl substituents will be the primary determinants of the most stable conformation.

Computational studies on halogenated pyran analogues have shown a preference for chair-like conformations. beilstein-journals.orgresearchgate.net For this compound, the most stable chair conformation would likely place the bulky bromine atom in an equatorial position to minimize steric hindrance. The hydroxyl group's preference for an axial or equatorial position would be influenced by a balance of steric effects and potential intramolecular hydrogen bonding. Theoretical calculations on trans-3-halo-2-hydroxy-tetrahydropyrans have demonstrated that the stability of conformers can change depending on the solvent environment. researchgate.net

Table 2: Predicted Stable Conformations of this compound

| Conformer | Bromine Position | Hydroxyl Position | Predicted Relative Stability |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | Likely most stable |

| Chair 2 | Equatorial | Axial | Potentially stable, may be influenced by hydrogen bonding |

| Chair 3 | Axial | Equatorial | Likely less stable due to steric strain |

| Chair 4 | Axial | Axial | Likely least stable |

| Boat/Twist-Boat | - | - | Generally higher in energy, act as transition states or intermediates |

Note: This table represents a qualitative prediction of conformational stability.

Transition State Modeling for Reaction Mechanism Prediction

Transition state modeling is a powerful computational tool for elucidating reaction mechanisms and predicting reaction rates. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for a reaction can be determined.

For this compound, several reactions could be modeled, such as nucleophilic substitution at the carbon bearing the bromine, elimination reactions to form a pyran, or reactions involving the hydroxyl group. DFT calculations are commonly employed to model such transition states. researchgate.net For example, in a potential elimination reaction, a computational study would model the transition state for the removal of HBr, providing insight into the concerted or stepwise nature of the mechanism. Studies on the bromination of other unsaturated systems have utilized DFT to investigate reaction intermediates and transition states, providing a framework for how such reactions could be modeled for this compound. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, solvent effects, and interactions with other molecules over time.

An MD simulation of this compound in a solvent, such as water or a non-polar solvent, would reveal its dynamic conformational preferences and the nature of its interactions with the solvent molecules. semanticscholar.org For instance, simulations could show the formation and lifetime of intramolecular and intermolecular hydrogen bonds involving the hydroxyl group. While direct MD studies on this specific molecule are lacking, simulations of related dihydropyridine and other heterocyclic systems have provided valuable insights into their dynamic behavior and interactions with biological macromolecules. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dihydropyran |

| Pyran |

| Pyrano[2,3-d]pyrimidine |

| trans-3-halo-2-hydroxy-tetrahydropyran |

Applications in Complex Organic Synthesis and Natural Product Chemistry

Role as a Key Intermediate in Total Synthesis

The tetrahydropyran (B127337) (THP) ring, often derived from dihydropyran precursors, is a critical substructure in numerous biologically significant natural products, particularly those of marine origin. The strategic value of intermediates like 5-Bromo-3,6-dihydro-2H-pyran-3-ol lies in their capacity to serve as linchpins in convergent synthetic strategies, enabling the efficient construction of complex targets.

A notable example demonstrating the utility of dihydropyran-based intermediates is the synthesis of the natural product (±)-centrolobine. A recent approach utilized an enantiopure dihydropyranyl alcohol in a palladium-catalyzed oxidative Heck redox-relay strategy to stereoselectively form the 2,6-trans-tetrahydropyran core. acs.org This highlights how the alcohol functionality on the pyran ring can direct stereochemistry and participate in sophisticated catalytic cyclizations. The vinyl bromide in this compound provides a synthetic handle for similar cross-coupling reactions, which are fundamental to modern total synthesis.

Furthermore, brominated pyranones, which are structurally related to the target compound, have been shown to act as robust dienophiles in Diels-Alder reactions. orgsyn.org For example, 5-bromo-2-pyrone is a practical synthetic equivalent of 2-pyrone, undergoing [4+2] cycloadditions with superior regioselectivity and stereoselectivity. orgsyn.org The resulting cycloadducts are valuable intermediates for constructing highly substituted cyclohexene (B86901) derivatives, which are themselves precursors to a variety of natural products. orgsyn.org

The synthesis of various pyran and pyranone natural products often relies on the intramolecular cyclization of functionalized precursors. organic-chemistry.org The dual functionality of this compound allows it to be incorporated into synthetic sequences that culminate in the formation of such cyclic ether systems, integral to molecules like the anticancer pharmaceutical (−)-Tegafur and various HIV protease inhibitors. researchgate.net

Table 1: Examples of Synthetic Strategies Involving Dihydropyran Intermediates

| Synthetic Target Class | Key Intermediate Type | Relevant Transformation | Reference |

| C-Aryl-tetrahydropyrans | Dihydropyranyl alcohol | Pd-catalyzed Heck redox-relay | acs.org |

| Substituted Cyclohexenes | 5-Bromo-2-pyrone | Diels-Alder cycloaddition | orgsyn.org |

| Pyranopyrimidines | 3,4-Dihydro-2H-pyran | Biginelli-type reaction | acs.org |

| HIV-1 Inhibitors | Dihydropyran-protected bromo-alcohols | Alkyne coupling & deprotection | nih.gov |

Construction of Bioactive Molecules

The dihydropyran scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. The strategic functionalization present in this compound makes it an attractive starting material for synthesizing molecules with significant biological activity.

One important class of bioactive compounds is the pyranopyrimidines, which are fused heterocyclic systems. These molecules are often synthesized via a one-pot, three-component Biginelli-type reaction involving an aldehyde, a urea (B33335) or thiourea, and 3,4-dihydro-2H-pyran. acs.org This reaction can produce multiple chiral centers with high diastereoselectivity, leading to a library of structurally complex molecules with potential therapeutic applications. acs.org

The tetrahydropyran ring is also a key feature in certain inhibitors of HIV-1. For instance, 5- and 9-pentacosynoic acids, which have demonstrated activity as HIV-1 reverse transcriptase inhibitors, were synthesized using bromo-alcohols protected by 3,4-dihydro-2H-pyran (DHP). nih.gov In this synthesis, the DHP-protected bromo-alcohol undergoes alkyne coupling reactions to build the carbon chain, demonstrating how the pyran moiety can serve as a robust protecting group while other parts of the molecule are elaborated. nih.gov

Furthermore, the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial building block for several clinical HIV protease inhibitors including the widely used drug Darunavir, has been achieved from furan (B31954) and 1,2-dihydrofuran precursors. researchgate.net This underscores the importance of dihydropyran-like structures in accessing high-value pharmaceutical targets. The functionality of this compound provides a pathway to analogous complex heterocyclic systems.

Asymmetric Synthesis of Chiral Compounds

Controlling stereochemistry is paramount in the synthesis of bioactive molecules. The chiral nature of this compound, combined with its reactive functional groups, makes it an excellent substrate for asymmetric synthesis.

Numerous methods have been developed for the asymmetric synthesis of substituted pyrans. One powerful strategy involves the catalytic asymmetric allylation of an aldehyde, which generates a chiral hydroxy allylsilane. This intermediate can then undergo a Lewis acid-promoted annulation with a second aldehyde to form a 2,6-disubstituted tetrahydropyran with excellent stereocontrol. nih.gov The reaction proceeds through a chair-like transition state where the substituents are disposed equatorially, ensuring high diastereoselectivity. nih.gov

Organocatalysis offers another avenue for the enantioselective construction of dihydropyran rings. Researchers have developed a one-pot reaction between pyruvates and aldehydes catalyzed by β-proline to produce functionalized dihydropyran derivatives with high yield and diastereoselectivity. oist.jp This approach manages the dual electrophilic and nucleophilic character of pyruvates under mild conditions. oist.jp

The synthesis of chiral 2-substituted chromanes, which contain a dihydropyran ring fused to a benzene (B151609) ring, further illustrates the importance of stereocontrol. mdpi.com Methods such as asymmetric hydrogenation of chromones and intramolecular oxy-Michael additions are employed to create these chiral structures efficiently. mdpi.com The hydroxyl group in this compound is a key handle for introducing or directing chirality during the synthesis of such complex heterocyclic systems.

Table 2: Approaches to Asymmetric Pyran Synthesis

| Method | Catalyst/Reagent | Key Feature | Resulting Structure | Reference |

| Asymmetric Annulation | BINOL-Titanium Catalyst | Convergent union of two different aldehydes | 2,6-cis-Tetrahydropyran | nih.gov |

| Organocatalytic Cyclization | β-Proline | One-pot reaction of pyruvates and aldehydes | Functionalized Dihydropyran | oist.jp |

| Asymmetric Hydrogenation | Chiral Metal Complex | Reduction of chromones | Chiral 2-Substituted Chromane | mdpi.com |

| Silyl-Prins Cyclization | Lewis Acid (e.g., TMSOTf) | Intramolecular cyclization of vinylsilyl alcohols | cis-2,6-Dihydropyrans | nih.gov |

Development of Novel Methodologies

The unique combination of functional groups in this compound makes it an ideal substrate for developing and testing new synthetic methodologies. The vinyl bromide, in particular, is a versatile handle for a wide range of transformations.

A recently developed palladium-catalyzed oxidative Heck redox-relay strategy allows for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This method proceeds under mild conditions with excellent stereoselectivity and tolerates a variety of functional groups on the boronic acid coupling partner, although reactivity is reduced with bromo-substituted arylboronic acids due to potential side reactions with palladium. acs.org A substrate like this compound is perfectly suited for intramolecular versions of this and other Heck-type reactions.

The Prins cyclization is a powerful tool for constructing oxygen-containing heterocycles. nih.gov Methodologies involving the intramolecular cyclization of vinylsilyl alcohols with aldehydes (silyl-Prins cyclization) have been developed to produce cis-2,6-disubstituted dihydropyrans diastereoselectively. nih.gov The presence of the alcohol in the target compound allows for its tethering to a silyl (B83357) group, setting the stage for such cyclizations to build more complex polycyclic ether systems.

Furthermore, the bromine atom itself can be used to direct reaction pathways. In the synthesis of 3-bromo-5,6-dihydropyridin-2-ones (a nitrogen analog of a pyranone), the reaction of β,γ-unsaturated α-bromo-ketenes with imines is employed. researchgate.net The presence of the bromine substituent is crucial for enabling a [4+2] cycloaddition mechanism over a competing [2+2] pathway. researchgate.net This demonstrates how a halogen on a dihydropyran-like ring can be exploited not only as a coupling handle but also as a critical controller of reaction mechanisms. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-3,6-dihydro-2H-pyran-3-ol, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a dihydropyran precursor (e.g., 3,6-dihydro-2H-pyran-3-ol). Bromination can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Monitor reaction progress via TLC or HPLC .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Purity ≥98% is achievable, as seen in brominated pyridine derivatives .

- Step 3 : Validate purity using NMR (¹H, ¹³C) and LC-MS. For example, ¹H NMR of analogous compounds (e.g., 2-bromo-3-pyridinol) shows distinct aromatic proton shifts and hydroxyl group signals .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- ¹H and ¹³C NMR : Identify the dihydropyran ring (e.g., δ 4.2–4.5 ppm for the hydroxyl-bearing CH and δ 1.8–2.2 ppm for adjacent protons). Compare with data from similar brominated heterocycles .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 192.0) and isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodology :

- Step 1 : Select variables (e.g., temperature, solvent polarity, catalyst loading). For bromination, temperature (0–25°C) and solvent (DMF vs. THF) significantly impact yield .

- Step 2 : Use a 2³ factorial design to test combinations. Analyze results via ANOVA to identify critical factors. For example, lower temperatures (0–5°C) may reduce side reactions like ring oxidation .

- Step 3 : Validate optimized conditions with triplicate runs. Achieve reproducibility within ±5% yield variation .

Q. What strategies address contradictions in reactivity data during cross-coupling reactions with this compound?

- Methodology :

- Case Study : If Suzuki-Miyaura coupling yields inconsistent results, troubleshoot using:

- Alternative Boronic Acids : Use aryl boronic esters (e.g., pinacol esters) for stability, as seen in bromopyridine-boronic acid couplings .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf). Higher electron-deficient catalysts may improve turnover for sterically hindered substrates.

- Solvent Optimization : Dioxane/water mixtures (4:1) enhance solubility of brominated heterocycles .

Q. How does the hydroxyl group in this compound influence its stability under varying pH conditions?

- Methodology :

- Step 1 : Conduct accelerated stability studies (pH 1–14, 25–60°C). Monitor degradation via HPLC.

- Step 2 : Compare with analogs (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one), which show instability in acidic conditions (pH <3) due to hydroxyl protonation and ring opening .

- Step 3 : Stabilize via lyophilization (neutral pH) or formulate as a salt (e.g., sodium or potassium derivative) .

Data Analysis and Troubleshooting

Q. How to resolve discrepancies in NMR data between synthesized batches?

- Methodology :

- Step 1 : Verify solvent and internal standard consistency (e.g., DMSO-d₆ vs. CDCl₃).

- Step 2 : Check for tautomerism or rotameric forms. For example, dihydropyran hydroxyl groups may exhibit dynamic exchange broadening in ¹H NMR .

- Step 3 : Use 2D NMR (COSY, HSQC) to confirm connectivity. For brominated pyridines, HSQC correlates aromatic carbons with protons unambiguously .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.